Methyl 4-amino-3-methylbenzoate
Overview
Description
Methyl 4-amino-3-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is commonly used in drug synthesis and chemical research. This compound appears as a white crystalline powder and has a distinct molecular structure, which includes a benzene ring with amino, methyl, and methoxycarbonyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-methylbenzoate can be synthesized through various methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid. The process includes the following steps :
Reduction: 3-methyl-4-nitrobenzoic acid is dissolved in methanol, and 5% palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated at 48 psi H2 for 24 hours.
Filtration: The catalyst is removed by suction filtration.
Concentration: The filtrate is concentrated under reduced pressure to obtain this compound as a white solid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo acylation, sulfonation, and other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides and sulfonyl chlorides are commonly used reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonated products.
Scientific Research Applications
Methyl 4-amino-3-methylbenzoate has significant applications in various fields :
Chemistry: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of neuroprotective hydrazones for Alzheimer’s disease treatment.
Medicine: It is an intermediate in the preparation of angiotensin II receptor antagonists, such as telmisartan, which is used to treat hypertension and metabolic disorders.
Industry: It is used in the synthesis of materials with specific optical or electrical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets and pathways . For example, in the synthesis of neuroprotective hydrazones, it interacts with enzymes and receptors involved in neuroprotection. In the case of angiotensin II receptor antagonists, it selectively blocks ATI receptors, preventing the binding of angiotensin II and thereby reducing blood pressure.
Comparison with Similar Compounds
Methyl 4-amino-3-methylbenzoate can be compared with similar compounds such as methyl 3-amino-4-methylbenzoate . While both compounds have similar molecular structures, their substituent positions differ, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific substituent positions, which confer distinct properties and reactivity.
List of Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 4-aminobenzoate
- Methyl 3-methylbenzoate
Properties
IUPAC Name |
methyl 4-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPSMIKSRYZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371613 | |
Record name | Methyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-14-7 | |
Record name | Methyl 4-amino-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18595-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-amino-3-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis method for Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from Methyl 4-amino-3-methylbenzoate?
A1: The improved synthesis method, as described in the research, offers a more efficient and cost-effective way to produce Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate []. This is achieved by first reacting this compound with butyryl chloride in chloroform, followed by a controlled nitration step using 95% fuming nitric acid at low temperatures. This results in a significantly higher overall yield (88%) compared to previous methods, making it potentially more suitable for large-scale production.
Q2: How does the molecular structure of this compound influence its reactivity?
A2: this compound possesses several reactive sites that make it a versatile starting material for various chemical transformations. The presence of both an amino group (-NH2) and a methyl ester group (-COOCH3) allows for a range of reactions, including amidation, nitration, and reduction. The methyl group on the benzene ring can also participate in reactions, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole []. The specific position of the amino and methyl substituents on the benzene ring (positions 3 and 4) further influences the reactivity and regioselectivity of these reactions.
Q3: What insights do we gain from the crystal structure of this compound?
A3: The crystal structure analysis reveals key details about the spatial arrangement of atoms and intermolecular interactions in this compound []. It confirms that both the methyl carbon and amino nitrogen atoms lie in the same plane as the benzene ring. Furthermore, the structure highlights the presence of intramolecular hydrogen bonding (C—H⋯O) that forms a stable five-membered ring. This planar ring is nearly coplanar with the benzene ring, influencing the molecule's overall conformation. The study also identifies intermolecular N—H⋯O hydrogen bonds, which contribute to the formation of chains along the crystallographic c-axis and stacking along the b-axis.
Q4: What are the potential applications of this compound in organic synthesis?
A4: this compound serves as a valuable building block for synthesizing more complex molecules. For instance, it is a precursor in the multi-step synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate []. This compound likely holds potential as a pharmaceutical intermediate or for research purposes in medicinal chemistry.
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